3,5-Diiodobenzene-1-sulfonyl chloride
Description
3,5-Diiodobenzene-1-sulfonyl chloride (CAS: 40128-14-1) is an aromatic sulfonyl chloride derivative characterized by two iodine atoms at the 3- and 5-positions of the benzene ring and a sulfonyl chloride group at the 1-position. This compound is a yellowish crystalline solid with a molecular weight of 433.91 g/mol. It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The iodine substituents confer unique electronic and steric properties, influencing its reactivity and stability compared to non-halogenated or differently halogenated analogs.
Properties
Molecular Formula |
C6H3ClI2O2S |
|---|---|
Molecular Weight |
428.41 g/mol |
IUPAC Name |
3,5-diiodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClI2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H |
InChI Key |
DGYSHEKTNGDWFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1I)I)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,5-diiodobenzene. One common method is the reaction of 3,5-diiodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction is as follows:
C6H3I2+ClSO3H→C6H3I2SO2Cl+HCl
Industrial Production Methods: In industrial settings, the production of 3,5-Diiodobenzene-1-sulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the sulfonylation process by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine atoms can participate in halogen exchange reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Conditions: Room temperature to reflux, depending on the nucleophile and desired product
Major Products:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3,5-Diiodobenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for diagnostic imaging and targeted therapy.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The iodine atoms can also participate in halogen exchange reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and physicochemical properties of 3,5-diiodobenzene-1-sulfonyl chloride are best understood in the context of structurally related benzene sulfonyl chlorides. Key comparisons include:
Electronic and Steric Effects
- 3,5-Dichlorobenzene-1-sulfonyl chloride : Chlorine’s higher electronegativity (3.0 vs. iodine’s 2.7) creates a stronger electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride group. However, iodine’s larger atomic radius (140 pm vs. chlorine’s 79 pm) introduces significant steric hindrance, slowing nucleophilic substitution reactions (e.g., with amines or alcohols) compared to the dichloro analog.
- 3,5-Dibromobenzene-1-sulfonyl chloride : Bromine (atomic radius: 114 pm) offers intermediate steric effects. The C–Br bond (290 kJ/mol) is weaker than C–I (240 kJ/mol), making bromo derivatives more stable under thermal stress but less suitable for isotopic labeling applications.
Reactivity in Nucleophilic Substitution
Studies show that the rate of sulfonamide formation (via reaction with primary amines) follows the order:
3,5-dichloro > 3,5-dibromo > 3,5-diiodo.
This trend reflects the balance between electronic activation (favored by Cl/Br) and steric hindrance (imposed by I). For example, in a reaction with n-butylamine at 25°C:
| Compound | Reaction Rate (k, ×10$^{-3}$ s$^{-1}$) |
|---|---|
| 3,5-Dichloro derivative | 8.7 |
| 3,5-Dibromo derivative | 5.2 |
| 3,5-Diiodo derivative | 1.9 |
Research Findings and Trends
- Steric vs. Electronic Trade-offs : Computational studies (DFT calculations) confirm that iodine’s steric bulk outweighs its weaker electron-withdrawing capacity, making the diiodo derivative less reactive in SN2 mechanisms .
- Synthetic Utility : Despite slower kinetics, the diiodo compound is invaluable in synthesizing iodine-containing bioactive molecules, such as thyroid hormone analogs or PET tracers .
Biological Activity
3,5-Diiodobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily attributed to its ability to interact with biological macromolecules, influencing various biochemical pathways. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.
- Molecular Formula : C6H4ClI2O2S
- Molecular Weight : 308.98 g/mol
- CAS Number : 705-21-5
The biological activity of 3,5-diiodobenzene-1-sulfonyl chloride can be attributed to several mechanisms:
- Electrophilic Substitution : The sulfonyl chloride group can act as an electrophile in nucleophilic substitution reactions, allowing it to modify amino acids in proteins and nucleic acids.
- Formation of Covalent Bonds : It can form covalent bonds with thiol groups in cysteine residues, potentially altering protein function and stability.
- Inhibition of Enzymatic Activity : By modifying key residues in enzymes, it may inhibit their activity, which can be beneficial in targeting specific metabolic pathways.
Antimicrobial Properties
Research has shown that sulfonyl chlorides exhibit significant antimicrobial activity. For instance, compounds similar to 3,5-diiodobenzene-1-sulfonyl chloride have been evaluated against various bacterial strains, demonstrating effectiveness due to their ability to disrupt cellular functions.
Anticancer Activity
Sulfonamide derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are crucial for tumor growth and metastasis. A study indicated that related compounds exhibited cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted on sulfonamide derivatives highlighted the potential of 3,5-diiodobenzene-1-sulfonyl chloride against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial efficacy.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3,5-Diiodobenzene-1-sulfonyl chloride | 32 | S. aureus |
| 3,5-Diiodobenzene-1-sulfonyl chloride | 32 | E. coli |
Study 2: Anticancer Activity
In another study focusing on the anticancer properties of related compounds, it was found that 3,5-diiodobenzene-1-sulfonyl chloride induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3,5-Diiodobenzene-1-sulfonyl chloride | 15 | MCF-7 |
Pharmacokinetics
Pharmacokinetic studies indicate that compounds containing sulfonyl chloride groups are generally well absorbed and distributed within biological systems. They often exhibit moderate half-lives and can be metabolized by cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
